molecular formula C8H14N3O7P B1216591 5-Aminoimidazole ribonucleotide CAS No. 25635-88-5

5-Aminoimidazole ribonucleotide

Cat. No. B1216591
CAS RN: 25635-88-5
M. Wt: 295.19 g/mol
InChI Key: PDACUKOKVHBVHJ-XVFCMESISA-N
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Description

Synthesis Analysis

The synthesis of AIR involves several steps. The furanose (5- carbon) sugar in AIR comes from the pentose phosphate pathway, which converts glucose into ribose 5-phosphate (R5P) . The subsequent reactions which attach the amino imidazole portion of the molecule begin when R5P is activated as its pyrophosphate derivative, phosphoribosyl pyrophosphate (PRPP) . This reaction is catalyzed by ribose-phosphate diphosphokinase . Five biosynthetic steps complete the transformation .


Molecular Structure Analysis

The general structure of a ribonucleotide consists of a phosphate group, a ribose sugar group, and a nucleobase . In the case of AIR, the nucleobase is an aminoimidazole .


Chemical Reactions Analysis

AIR is an intermediate in the formation of purine nucleotides via inosine-5-monophosphate, and hence is a building block for DNA and RNA . The vitamins thiamine and cobalamin also contain fragments derived from AIR . It is an intermediate in the adenine pathway and is synthesized from 5′-phosphoribosylformylglycinamidine by AIR synthetase .


Physical And Chemical Properties Analysis

AIR is a gray-white, hygroscopic, fluffy solid . Its melting point is 92-94°C .

Scientific Research Applications

Structural and Functional Insights

  • PurM Proteins Structures : Crystal structures of 5-aminoimidazole ribonucleotide (AIR) synthetase (PurM) from Thermus thermophilus and Geobacillus kaustophilus reveal insights into ligand binding and structural dynamics of the enzyme (Kanagawa et al., 2015).

Biochemical Pathways

  • Purine-Thiamine Metabolic Network : AIR functions as a precursor in Salmonella enterica for thiamine synthesis, illustrating its role in the interconnection between purine and thiamine biosynthesis pathways (Bazurto & Downs, 2011).
  • AMPK Activation via Purine Biosynthesis : 5-Aminoimidazole-4-carboxamide ribonucleotide (ZMP) activates AMP-activated protein kinase (AMPK), demonstrating the metabolic significance of AIR in cellular energy sensing and regulation (Asby et al., 2015).

Cellular and Molecular Applications

  • Riboswitch Function in Bacteria : A riboswitch class selectively binding ZMP and ZTP (related to AIR) regulates purine biosynthesis and one-carbon metabolism, highlighting a genetic regulatory mechanism influenced by AIR intermediates (Kim, Nelson, & Breaker, 2015).
  • Uveal Melanoma Cell Growth Inhibition : The application of aminoimidazole carboxamide ribonucleotide (AICAR) in uveal melanoma cell lines showcases the potential therapeutic role of AIR derivatives in cancer treatment (Al-Moujahed et al., 2014).

Enzymatic and Chemical Analysis

  • Enzyme PAICS Structure and Function : The structure of the bifunctional enzyme PAICS, which catalyzes steps in purine biosynthesis involving AIR, provides insights into substrate binding and enzyme functionality across species (Taschner et al., 2013).
  • PurE Enzyme Activity Assay : Understanding the biochemical conversion of AIR in the PurE enzyme can guide the development of antimicrobial targets and facilitate high-throughput screening methods (Sullivan et al., 2014).

Synthetic Applications and Drug Discovery

  • Synthesis of Cyclic Dinucleotide Analogues : The chemical synthesis of cyclic di-5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl monophosphate (c-di-ZMP) provides new avenues for exploring CDN structures and functions, contributing to the understanding of AIR-related molecules (Tarashima et al., 2021).
  • AICAr in Cancer Therapy : Research on AICAr's AMPK-dependent and independent effects informs its application in cancer therapy and highlights the need for careful interpretation of its effects in AMPK signaling pathways (Visnjic et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research has shown that AIR induces differentiation in a subset of primary acute myeloid leukemia blasts . This suggests potential future directions for the use of AIR in cancer treatment .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDACUKOKVHBVHJ-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948494
Record name 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminoimidazole ribonucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Aminoimidazole ribonucleotide

CAS RN

25635-88-5
Record name Aminoimidazole ribonucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25635-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoimidazole ribotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazol-5-amine, 1-(5-O-phosphono-beta-D-ribofuranosyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoimidazole ribonucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
913
Citations
SM Firestine, SW Poon, EJ Mueller, JA Stubbe… - Biochemistry, 1994 - ACS Publications
… for theenzyme 5-aminoimidazole ribonucleotide (AIR) … of AIR to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). The Gallus … )carbonyl]-5-aminoimidazole ribonucleotide (SAICAR) …
Number of citations: 83 pubs.acs.org
MP Groziak, ZW Huan, H Ding, Z Meng… - Journal of medicinal …, 1997 - ACS Publications
Using the hydrated adenosine intermediate (6R)-6-amino-1,6-dihydro-6-hydroxy-9-(β-d-ribofuranosyl)purine (2) produced by adenosine deaminase (ADA, EC 3.5.4.4) as a starting point…
Number of citations: 32 pubs.acs.org
ZD Chen, JE Dixon, H Zalkin - Proceedings of the National …, 1990 - National Acad Sciences
… ABSTRACT We have used functional complementation of Escherichis coli pur mutants to clone avian cDNA encoding 5-aminoimidazole ribonucleotide (AIR) carboxylase-5-ami…
Number of citations: 70 www.pnas.org
E Meyer, TJ Kappock, C Osuji, JA Stubbe - Biochemistry, 1999 - ACS Publications
Formation of 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) in the purine pathway in most prokaryotes requires ATP, HCO 3 - , aminoimidazole ribonucleotide (AIR), and the gene …
Number of citations: 54 pubs.acs.org
SM Firestine, VJ Davisson - Journal of medicinal chemistry, 1993 - ACS Publications
… is a carbon-carbon bond forming reaction at C4 of 5-aminoimidazole ribonucleotide (AIR, 1) to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR, 2). Although this reaction can …
Number of citations: 32 pubs.acs.org
B Bhat, MP Groziak, NJ Leonard - Journal of the American …, 1990 - ACS Publications
… ribonucleoside (AIRs) and 5-aminoimidazole ribonucleotide (AIR) is described. The … )imidazole S'-monophosphate, or 5-aminoimidazole ribonucleotide (AIR, 1), is the precursor …
Number of citations: 26 pubs.acs.org
MP Groziak, B Bhat, NJ Leonard - Proceedings of the …, 1988 - National Acad Sciences
5-Amino-1-beta-D-ribofuranosylimidazole 5'-monophosphate (AIR, 1) is the ubiquitous precursor to the purine ribonucleotides in vivo, and it serves as the biochemical precursor to the …
Number of citations: 22 www.pnas.org
KA Chapman, AJ Delauney, JH Kim, DPS Verma - Plant molecular biology, 1994 - Springer
… To investigate the regulation of de novo purine biosynthesis in these nodules, we have isolated cDNA clones encoding 5-aminoimidazole ribonucleotide (AIR) carboxylase and 5-…
Number of citations: 32 link.springer.com
SM Firestine - 1995 - search.proquest.com
… the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4carboxy-5-aminoimidazole ribonucleotide (CAIR). … The focus of this study is is the enzyme 5-aminoimidazole ribonucleotide …
Number of citations: 2 search.proquest.com
P Brugarolas, EM Duguid, W Zhang… - … Section D: Biological …, 2011 - scripts.iucr.org
… Fundamental differences exist within the process by which humans and bacteria convert 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). …
Number of citations: 15 scripts.iucr.org

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